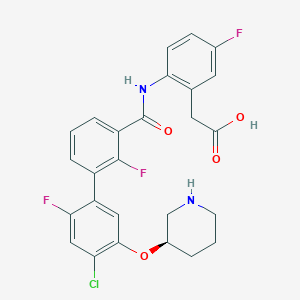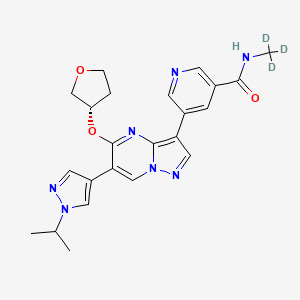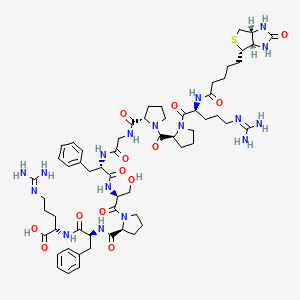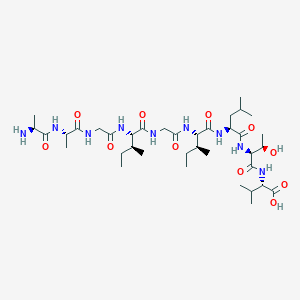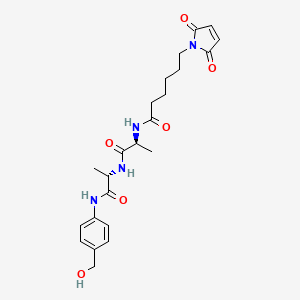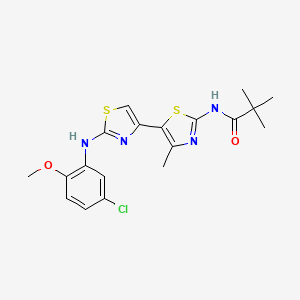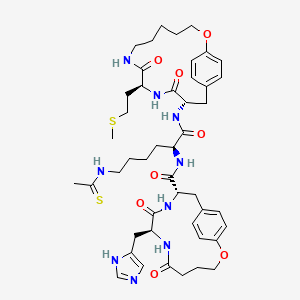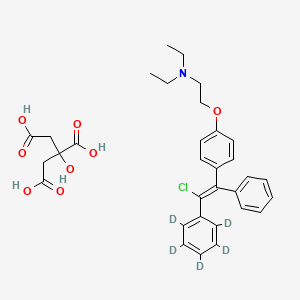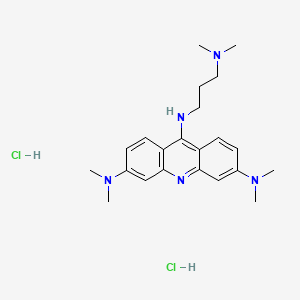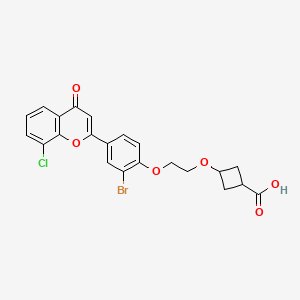
Interiorin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Interiorin is a naturally occurring compound extracted from the plant Kadsura heteroclita. It is known for its moderate anti-HIV activity, with an EC50 value of 1.6 μg/mL . The molecular formula of this compound is C27H30O8, and it has a molecular weight of 482.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Interiorin involves complex organic reactions, often starting from simpler phenylpropanoids and lignans. One of the key steps in its biosynthesis is the intramolecular radical spirocyclisation reaction in aromatic nuclei . This reaction mimics a key step in the proposed biosynthesis of Interiorins and related compounds.
Industrial Production Methods
Industrial production of this compound is typically achieved through extraction from Kadsura heteroclita. The plant material is processed to isolate the compound, which is then purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Interiorin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Interiorin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Interiorin involves its interaction with molecular targets and pathways related to HIV replication. It inhibits the replication of the virus by interfering with key enzymes and proteins involved in the viral life cycle . The exact molecular targets and pathways are still under investigation, but it is believed to involve inhibition of reverse transcriptase and other viral enzymes .
Comparison with Similar Compounds
Similar Compounds
- Heteroclitin D
- Interiorin C
- Heteroclitin G
Comparison
This compound is unique in its moderate anti-HIV activity compared to its similar compounds. While Heteroclitin D, this compound C, and Heteroclitin G also exhibit bioactive properties, this compound stands out due to its specific molecular structure and the efficiency of its anti-HIV activity .
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactions, and promising applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C27H30O8 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
[(1S,12R,13R,14R)-19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(28)22(30-5)25(31-6)27(16)11-32-24-20(27)17(21)10-19-23(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7+/t14-,15-,21-,27+/m1/s1 |
InChI Key |
NACPYYYBTUKNNL-YQYGNINJSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=O)C(=C([C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=O)C(=C(C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


